Pevonedistat

Catalog No.
S549055
CAS No.
905579-51-3
M.F
C21H25N5O4S
M. Wt
443.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pevonedistat

CAS Number

905579-51-3

Product Name

Pevonedistat

IUPAC Name

[(1S,2S,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate

Molecular Formula

C21H25N5O4S

Molecular Weight

443.5 g/mol

InChI

InChI=1S/C21H25N5O4S/c22-31(28,29)30-11-14-9-15(10-19(14)27)26-8-7-17-20(23-12-24-21(17)26)25-18-6-5-13-3-1-2-4-16(13)18/h1-4,7-8,12,14-15,18-19,27H,5-6,9-11H2,(H2,22,28,29)(H,23,24,25)/t14-,15+,18-,19-/m0/s1

InChI Key

MPUQHZXIXSTTDU-QXGSTGNESA-N

SMILES

C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)COS(=O)(=O)N

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

((1S,2S,4R)-4-(4-((1S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo(2,3-d)pyrimidin-7-yl)-2-hydroxycyclopentyl)methyl sulfamate, ((1S,2S,4R)-4-(4-((1S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo(2,3-d)pyrimidin-7-yl)-2-hydroxycyclopentyl)methyl sulphamate, 4-(4-((1S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo(2,3-d)pyrimidin-7-yl)-2-hydroxycyclopentyl methyl sulfamidate, MLN-4924, MLN4924, pevonedistat

Canonical SMILES

C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)COS(=O)(=O)N

Isomeric SMILES

C1CC2=CC=CC=C2[C@H]1NC3=C4C=CN(C4=NC=N3)[C@@H]5C[C@H]([C@H](C5)O)COS(=O)(=O)N

Description

The exact mass of the compound Pevonedistat is 443.16273 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopentanes - Supplementary Records. It belongs to the ontological category of indanes in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Pevonedistat is a small molecule inhibitor currently under investigation for its potential therapeutic effects in various cancers and other diseases. Its primary mechanism of action involves targeting a specific enzyme called XPO1 (Exportin 1) []. XPO1 is responsible for transporting various molecules, including tumor suppressors, out of the nucleus and into the cytoplasm for degradation. Pevonedistat disrupts this process, leading to the accumulation of tumor suppressors within the nucleus, which can then trigger cell death in cancer cells [].

Potential Applications in Cancer Treatment

  • Acute Myeloid Leukemia (AML): Preclinical studies have shown promising results for pevonedistat in combination with other therapies for AML. It is believed to be particularly effective against AML with mutations in specific genes, such as FLT3 []. Clinical trials are ongoing to evaluate its safety and efficacy in AML patients [].
  • Solid Tumors: Pevonedistat is also being explored for its potential in treating various solid tumors, including breast cancer, prostate cancer, and glioblastoma [, , ]. These studies are investigating the effectiveness of pevonedistat alone or in combination with other chemotherapeutic agents.

Research on Other Diseases

In addition to cancer, pevonedistat is being explored for its potential applications in other diseases:

  • Autoimmune Diseases: Pevonedistat might help regulate the immune system by affecting the export of inflammatory molecules. Studies are underway to investigate its effectiveness in autoimmune diseases like lupus [].
  • Neurodegenerative Diseases: Pevonedistat's ability to modulate protein transport within the cell has led to research on its potential role in neurodegenerative diseases like Alzheimer's disease and amyotrophic lateral sclerosis (ALS) [, ].

Pevonedistat, also known as MLN4924, is a first-in-class small molecule inhibitor of the NEDD8-activating enzyme (NAE). It selectively inhibits the activation of cullin-RING ligases, which play a critical role in proteasomal degradation of proteins. The compound has garnered attention for its potential therapeutic applications in various cancers, including acute myeloid leukemia, multiple myeloma, and solid tumors. Pevonedistat operates by forming a stable covalent adduct with NEDD8 within the catalytic pocket of UBA3, effectively blocking the enzyme's activity and leading to the accumulation of proteins that would typically be degraded by the proteasome .

Pevonedistat's primary reaction of interest is its interaction with NAE. It binds covalently to the NAE catalytic cysteine residue, forming a stable adduct with the covalently linked NEDD8 molecule. This effectively blocks the transfer of NEDD8 to target proteins, thereby inhibiting their degradation by the proteasome [].

  • Formation of NEDD8-AMP Intermediate: NEDD8-activating enzyme first binds ATP and NEDD8 to create a NEDD8-AMP intermediate.
  • Covalent Adduct Formation: Pevonedistat reacts with thioester-linked NEDD8 bound to UBA3, forming a stable covalent adduct that cannot participate in further reactions necessary for NAE activity.
  • Inhibition of Cullin-RING Ligases: By inhibiting NAE, pevonedistat prevents the activation of cullin-RING ligases, disrupting the ubiquitin-proteasome pathway essential for protein degradation .

Pevonedistat exhibits significant biological activity through its ability to induce apoptosis in cancer cells. The inhibition of cullin-RING ligases leads to:

  • Accumulation of Oncogenic Proteins: Proteins normally targeted for degradation accumulate, causing cellular stress and apoptosis.
  • Disruption of DNA Repair Mechanisms: By inhibiting NEDD8 activation, pevonedistat affects DNA repair pathways such as nucleotide excision repair and non-homologous end joining, leading to increased genomic instability in cancer cells .
  • Synergistic Effects with Other Agents: Studies have shown that pevonedistat can enhance the cytotoxic effects of other agents, such as tumor necrosis factor-alpha, resulting in greater cell death than either agent alone .

The synthesis of pevonedistat involves multi-step organic synthesis techniques. Key steps include:

  • Formation of Key Intermediates: The synthesis begins with the preparation of intermediates that contain essential functional groups necessary for biological activity.
  • Cyclic Structures: The creation of cyclic structures is crucial for the compound's ability to fit into the active site of NAE.
  • Final Coupling Reactions: The final steps involve coupling reactions that yield the complete molecular structure of pevonedistat .

Pevonedistat is primarily being investigated for its application in oncology. Clinical trials are exploring its efficacy in:

  • Acute Myeloid Leukemia: Demonstrated single-agent activity in relapsed/refractory cases.
  • Multiple Myeloma and Lymphomas: Showing promising results when combined with other therapies.
  • Solid Tumors: Evaluated in various advanced solid tumor types .

Interaction studies have revealed that pevonedistat can synergize with various pharmacological agents:

  • Combination with Azacitidine: Enhanced efficacy observed in patients with acute myeloid leukemia.
  • Co-treatment with Ibrutinib: Safety and promising early efficacy noted in non-Hodgkin lymphoma and chronic lymphocytic leukemia .
  • Impact on NF-kB Signaling: Inhibition of NEDD8 affects pro-survival pathways involving NF-kB, leading to increased apoptosis in treated cells .

Pevonedistat belongs to a class of compounds that target protein degradation pathways. Here are some similar compounds:

Compound NameMechanism of ActionUnique Features
MLN9708Inhibitor of Ubiquitin-specific proteasesTargets different aspects of protein degradation
TAK-243Inhibitor of Ubiquitin-conjugating enzymesBroader spectrum targeting multiple E2 enzymes
CB-5083Inhibitor of proteasome functionFocuses on proteasome inhibition rather than specific E1 or E2 enzymes

Pevonedistat is unique due to its selective inhibition of NEDD8 activation, specifically targeting the cullin-RING ligases pathway without affecting other ubiquitination processes as significantly as some other compounds do . This specificity may lead to fewer side effects while maximizing therapeutic efficacy in cancer treatment.

Pevonedistat represents a sophisticated molecular architecture characterized by its unique pyrrolopyrimidine core structure combined with a complex carbocyclic system. The compound possesses the molecular formula C₂₁H₂₅N₅O₄S with a molecular weight of 443.5 g/mol [1] [2]. The complete IUPAC nomenclature designates it as [(1S,2S,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate [3] [4].

The stereochemical configuration of Pevonedistat is defined by four distinct stereocenters, all possessing absolute configuration [5]. The cyclopentyl ring system exhibits (1S,2S,4R) stereochemistry, while the indanyl substituent maintains (1S) configuration [5]. This precise stereochemical arrangement is critical for the compound's biological activity as a potent and selective NEDD8-activating enzyme inhibitor [1].

The molecular architecture can be dissected into three primary components: the pyrrolopyrimidine heterocyclic base, the cyclopentane carbocycle bearing hydroxyl and sulfamoyl functionalities, and the indanyl amino substituent. The pyrrolopyrimidine moiety serves as a deazapurine analog, replacing the adenine base found in the natural substrate adenosine monophosphate [6]. The cyclopentane ring system functions as a carbocyclic ribose mimetic, with the critical modification being the replacement of the 2'-hydroxyl group and the inversion of stereochemistry at the carbon bearing the sulfamoyl group [6].

The sulfamoyl functional group represents a phosphate bioisostere that maintains the negative charge character while providing enhanced metabolic stability [6]. This modification proved crucial in preventing the intramolecular cyclization degradation pathway observed in earlier sulfamate analogs [6]. The (1S)-aminoindane substituent at the N-4 position of the pyrrolopyrimidine ring provides optimal binding affinity and selectivity for the NEDD8-activating enzyme over related E1 enzymes [6].

Synthetic Routes and Optimization Strategies

The development of efficient synthetic approaches to Pevonedistat required extensive optimization to address the challenges associated with constructing the highly substituted cyclopentane ring system with precise stereochemical control. Two major synthetic strategies were developed, each addressing different aspects of scalability and efficiency.

The first-generation synthetic approach utilized an Evans asymmetric aldol reaction as the key stereochemical control element [6]. This strategy employed (S)-benzyloxazolidinone as a chiral auxiliary to establish the required stereochemistry through a highly diastereoselective aldol condensation with acrolein [6]. The resulting diene intermediate underwent ring-closing metathesis using Grubbs second-generation catalyst to form the cyclopentene ring system [6]. While this approach provided excellent stereochemical control with greater than 99% enantiomeric excess, it suffered from low overall yield (5.5%) and required multiple chromatographic purifications [6].

The second-generation synthetic route addressed the scalability limitations through a more convergent approach based on a hetero-Diels-Alder reaction [6]. This strategy employed cyclopentadiene and glyoxalic acid in a [4+2] cycloaddition to generate hydroxylactone 11 as a key intermediate [6]. Subsequent reduction and oxidative cleavage provided racemic cyclopentene diol 9, which was subjected to enzymatic resolution using Candida antarctica lipase B [6]. This approach improved overall yield to 6.8% while reducing the total number of synthetic steps from 15 to 13 [6].

The coupling strategy for both routes involved the regioselective opening of a protected cyclopentane epoxide by the pyrrolopyrimidine nucleophile under basic conditions [6]. The regiochemistry of epoxide opening was controlled by steric factors associated with the protecting group, ensuring selective formation of the desired regioisomer [6]. Subsequent deoxygenation at the 2-position was accomplished through a Barton-McCombie radical deoxygenation sequence [6].

Retrosynthetic Analysis of Key Intermediate Building Blocks

The cyclopentane building block presented greater synthetic challenges due to the requirement for all cis-tetrasubstituted stereochemistry [6]. The retrosynthetic analysis identified cyclopentene diol 9 as a key intermediate that could be accessed through two distinct pathways. The first pathway involved construction from alkene 9 via a metathesis reaction from precursor 10, which could be prepared using an Evans aldol reaction [6]. The alternative pathway utilized a more direct hetero-Diels-Alder approach through hydroxylactone 11 [6].

The choice of protecting groups proved critical for successful synthetic execution. The para-methoxyphenyl (PMP) acetal protecting group was selected for its stability under basic conditions required for the epoxide-opening reaction [6]. The tert-butyldimethylsilyl (TBS) protecting group provided orthogonal protection for the primary alcohol during the selective sulfamoylation sequence [6].

The retrosynthetic analysis also addressed the challenge of selective functionalization of the diol intermediate 19. The primary hydroxyl group required selective sulfamoylation in the presence of the secondary hydroxyl group. This was achieved through the development of a bulky sulfamoylating reagent 25 that demonstrated exceptional regioselectivity based on steric differentiation [6].

Gram-Scale Production Challenges and Solutions

The transition from milligram-scale medicinal chemistry synthesis to gram-scale production required addressing several critical challenges related to reaction scalability, yield optimization, and process robustness [7] [8].

The primary challenge in gram-scale production centered on the construction of the enantiomerically pure cyclopentane intermediate 4 containing three chiral centers [7]. The solution involved development of an enantioselective synthesis utilizing enzymatic resolution as the key stereochemical differentiation step [7]. The enzymatic acetylation using Candida antarctica lipase B on acrylic beads provided excellent enantiomeric separation with 88% recovery of the desired enantiomer and greater than 98% enantiomeric excess [9].

Scale-up of the hetero-Diels-Alder reaction between cyclopentadiene and glyoxalic acid was successfully demonstrated on 250-gram scale of hydroxylactone 11 [9]. This reaction required careful control of temperature and reaction time to ensure reproducible yields and minimize side product formation. The subsequent reduction and oxidative cleavage sequence was optimized to require only one chromatographic purification step while maintaining 75% overall yield for the three-step sequence [9].

The sulfamoylation reaction presented particular challenges for scale-up due to the chemically labile nature of the sulfamoyl group [7]. Initial attempts using sulfamoyl chloride resulted in mixtures of mono- and bis-sulfamoylated products [6]. The solution involved development of the bulky reagent N-(tert-butoxycarbonyl)-N-[(triethylenediammonium)sulfonyl]azanide, which provided exceptional regioselectivity for the primary hydroxyl group [7]. This reagent enabled direct sulfamoylation without requiring protection-deprotection sequences, providing Pevonedistat in 81% yield after hydrolysis [9].

Process optimization studies addressed atom economy concerns inherent in the enzymatic resolution approach. While the resolution provided excellent enantiomeric purity, the inability to utilize the undesired enantiomer 24 significantly reduced overall process efficiency [9]. Alternative approaches to access enantiomerically pure starting materials through asymmetric synthesis were explored but did not provide sufficient improvement to justify implementation [9].

The development of robust crystallization procedures proved essential for consistent product quality at gram scale [7]. Pevonedistat was obtained in 98% chemical purity through optimized crystallization from appropriate solvent systems [7]. The linear process involving six solid isolations was carried out in multiple current Good Manufacturing Practice productions on 15-30 kilogram scale [7].

Structure-Activity Relationship Studies

The structure-activity relationship studies for Pevonedistat revealed critical insights into the molecular determinants of NEDD8-activating enzyme inhibition and selectivity over related E1 enzymes. These studies guided the optimization process from initial micromolar inhibitors to the final nanomolar-potent clinical candidate [6] [10].

The initial hit compound 1, identified through high-throughput screening, exhibited modest NEDD8-activating enzyme inhibition with an IC₅₀ of 1600 nM while maintaining excellent selectivity over ubiquitin-activating enzyme (>10,000 nM) [6]. The incorporation of a 5'-phosphate group with the preferred N-6 substituent (1S)-aminoindane in compound 2 resulted in a 13-fold improvement in potency to 120 nM [6].

The breakthrough discovery involved replacement of the phosphate group with a neutral sulfamate functionality in compound 3 [6]. This modification dramatically enhanced potency to 0.5 nM against NEDD8-activating enzyme while maintaining nanomolar activity against ubiquitin-activating enzyme (2 nM) [6]. However, the sulfamate group proved susceptible to intramolecular cyclization through nucleophilic attack by the adenine ring nitrogen [6].

Systematic exploration of phosphate bioisosteres revealed that replacement with sulfamide (compound 4, X=NH) or sulfonamide (compound 5, X=CH₂) resulted in reduced potency [6]. The sulfamide analog 4 exhibited 2 nM potency against NEDD8-activating enzyme but showed reduced selectivity with 450 nM activity against ubiquitin-activating enzyme [6]. The sulfonamide analog 5 demonstrated 12 nM potency against NEDD8-activating enzyme while restoring selectivity (>1000 nM against ubiquitin-activating enzyme) [6].

The replacement of ribose with a cyclopentane carbocycle was well-tolerated, as demonstrated by compound 6, which maintained 8 nM potency against NEDD8-activating enzyme with excellent selectivity [6]. Removal of the 2'-hydroxyl group and modification of the adenine ring through replacement of N-7 with carbon (deazapurine modification) were also accommodated without significant loss of activity [6].

The critical breakthrough in stability optimization came with the discovery that inversion of configuration at the methylene sulfamate position was tolerated in Pevonedistat [6]. This stereochemical inversion placed the sulfamate group on the opposite face relative to the purine ring, preventing intramolecular cyclization while maintaining 3 nM potency against NEDD8-activating enzyme and excellent selectivity (>1000 nM against ubiquitin-activating enzyme) [6].

Recent structure-activity relationship studies have explored fluorinated derivatives of Pevonedistat to further optimize antiviral activity [11]. Electrophilic fluorination at the 6'-position and nucleophilic fluorination at the 2'-position of the sugar moiety provided analogs with maintained NEDD8-activating enzyme inhibitory activity while demonstrating reduced cytotoxicity [11]. Compound 2a exhibited the most potent human cytomegalovirus inhibitory activity with results similar to Pevonedistat but with no toxicity at high concentrations [11].

The structure-activity relationship studies also revealed the importance of the (1S)-aminoindane substituent for optimal binding affinity [6]. This group provided the ideal balance of hydrophobic interactions and steric complementarity within the NEDD8-activating enzyme active site. Alternative N-6 substituents were explored, but (1S)-aminoindane consistently provided superior potency and selectivity profiles [6].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

443.16272547 g/mol

Monoisotopic Mass

443.16272547 g/mol

Heavy Atom Count

31

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S3AZD8D215

Drug Indication

Treatment of acute myeloid leukaemia, Treatment of myelodysplastic syndromes

Pharmacology

Pevonedistat is a small molecule inhibitor of Nedd8 activating enzyme (NAE) with potential antineoplastic activity. Pevonedistat binds to and inhibits NAE, which may result in the inhibition of tumor cell proliferation and survival. NAE activates Nedd8 (Neural precursor cell expressed, developmentally down-regulated 8), an ubiquitin-like (UBL) protein that modifies cellular targets in a pathway that is parallel to but distinct from the ubiquitin-proteasome pathway (UPP). Functioning in diverse regulatory activities, proteins conjugated to UBLs like Nedd8 typically are not targeted for proteasomal degradation.

MeSH Pharmacological Classification

Enzyme Inhibitors

KEGG Target based Classification of Drugs

Not elsewhere classified
Cellular process
Ubiquitin system
NAE1 [HSA:8883] [KO:K04532]

Other CAS

905579-51-3

Wikipedia

Pevonedistat

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1. Brownell, James E.; Sintchak, Michael D.; Gavin, James M.; Liao, Hua; Bruzzese, Frank J.; Bump, Nancy J.; Soucy, Teresa A.; Milhollen, Michael A.; Yang, Xiaofeng; Burkhardt, Anne L.; Ma, Jingya; Loke, Huay-Keng; Lingaraj, Trupti; Wu, Dongyun; Hamman, Kristin B.; Spelman, James J.; Cullis, Courtney A.; Langston, Steven P.; Vyskocil, Stepan; Sells, Todd B.; Mallender, William D.; Visiers, Irache; Li, Ping; Claiborne, Christopher F.; Rolfe, Mark; Bolen, Joseph B.; Dick, Lawrence R. Substrate-assisted inhibition of ubiquitin-like protein-activating enzymes: the NEDD8 E1 inhibitor MLN4924 forms a NEDD8-AMP mimetic in situ. Molecular Cell (2010), 37(1), 102-111.
2. Soucy, Teresa A.; Smith, Peter G.; Milhollen, Michael A.; Berger, Allison J.; Gavin, James M.; Adhikari, Sharmila; Brownell, James E.; Burke, Kristine E.; Cardin, David P.; Critchley, Stephen; Cullis, Courtney A.; Doucette, Amanda; Garnsey, James J.; Gaulin, Jeffrey L.; Gershman, Rachel E.; Lublinsky, Anna R.; McDonald, Alice; Mizutani, Hirotake; Narayanan, Usha; Olhava, Edward J.; Peluso, Stephane; Rezaei, Mansoureh; Sintchak, Michael D.; Talreja, Tina; Thomas, Michael P.; Traore, Tary; Vyskocil, Stepan; Weatherhead, Gabriel S.; Yu, Jie; Zhang, Julie; Dick, Lawrence R.; Claiborne, Christopher F.; Rolfe, Mark; Bolen, Joseph B.; Langston, Steven P. An inhibitor of NEDD8-activating enzyme as a new approach to treat cancer. Nature (London, United Kingdom) (2009), 458(7239), 732-736.
3. Langston, Steven P.; Olhava, Edward J.; Vyskocil, Stepan. Preparation of purine nucleoside derivatives as antitumor agents and inhibitors of E1 activating enzymes. PCT Int. Appl. (2007), 174 pp. CODEN: PIXXD2 WO 2007092213
4. Critchley, Stephen; Gant, Thomas G.; Langston, Steven P.; Olhava, Edward J.; Peluso, Stephane. Preparation of nucleoside derivatives as inhibitors of E1 activating enzymes. PCT Int. Appl. (2006), 214pp. CODEN: PIXXD2 WO 2006084281 .

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